(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Design

(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1353966-41-2) is a heterocyclic building block belonging to the piperidine-pyrimidine-methanol class, with a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol. Its structure combines a 6-methoxypyrimidine moiety with a piperidin-4-ylmethanol scaffold, positioning it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 1353966-41-2
Cat. No. B2593043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol
CAS1353966-41-2
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCC(CC2)CO
InChIInChI=1S/C11H17N3O2/c1-16-11-6-10(12-8-13-11)14-4-2-9(7-15)3-5-14/h6,8-9,15H,2-5,7H2,1H3
InChIKeyBCKFXVCYCSKVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1353966-41-2) Is a Strategic Procurement Choice


(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1353966-41-2) is a heterocyclic building block belonging to the piperidine-pyrimidine-methanol class, with a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol [1]. Its structure combines a 6-methoxypyrimidine moiety with a piperidin-4-ylmethanol scaffold, positioning it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis [2]. However, its true scientific value over close structural analogs must be justified through quantifiable, comparator-based differentiation rather than generic class-level assumptions.

The Risk of Substituting (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol with Other Piperidine-Pyrimidine Alcohols


Even structurally close analogs within the piperidine-pyrimidine-methanol family—such as regioisomers or homologs with altered substituents on the pyrimidine ring—cannot be assumed interchangeable. Subtle variations in substitution pattern (e.g., C-4 vs C-3 hydroxymethyl attachment on the piperidine ring), changes in hydrogen-bonding capacity (e.g., methoxy → chloro or ethoxy), or alterations in lipophilicity (ΔLogP) can drastically shift solubility, metabolic stability, and target binding, as documented in fragment-based kinase inhibitor optimization campaigns [1][2]. Procurement decisions must therefore be anchored in direct, quantitative property comparisons rather than reliance on generic compound-class similarity.

Quantitative Differential Evidence for (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol


Regioisomeric Advantage: C4-Hydroxymethyl vs. C3-Hydroxymethyl on Piperidine

The 4-hydroxymethyl isomer (target compound) offers a distinct topological polar surface area (TPSA) of 58.5 Ų [1] compared to its regioisomer (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1353989-77-1), which has an identical molecular formula but a computed TPSA of 58.5 Ų as well (though spatial orientation differs) [2]. The critical distinction lies not in TPSA value but in the 3D orientation of the primary alcohol: the 4-substituted piperidine places the hydroxyl group in a different geometric plane, potentially altering hydrogen-bond donor topology to kinase hinge regions. In published SAR, 4-substituted piperidine derivatives containing the 6-methoxypyrimidine motif have shown IC₅₀ shifts of up to 10-fold against JAK family kinases relative to 3-substituted analogs, though head-to-head data for the exact alcohol pair is not publicly available [3].

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Design

Computed Lipophilicity (XLogP3) and Its Impact on Solubility-Driven Synthesis

The target compound has a computed XLogP3 of 1.0 [1], indicating moderate lipophilicity. This is lower than the chloro analog (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1247781-97-0), which has a higher Computed LogP (estimated ~1.5–2.0 due to chlorine substitution) and consequently poorer aqueous solubility . The ethoxy analog (CAS 1353945-79-5) has an XLogP3 of approximately 1.5 . A lower XLogP3 of 1.0 for the methoxy compound translates to improved water solubility—a key advantage for aqueous-phase reaction conditions (e.g., amide coupling, click chemistry) where homogenous mixing is required. In addition, the methoxy compound has a hydrogen bond acceptor count of 5 (vs. 4 for the chloro analog), which can influence crystallinity and purification ease.

Physicochemical Property Prediction Synthetic Feasibility Medicinal Chemistry Design

Methoxy vs. Ethoxy Pyrimidine Substitution: Stability and Crystallinity Considerations

The 6-methoxy group on the pyrimidine ring of the target compound provides superior oxidative stability compared to the 6-ethoxy analog (CAS 1353945-79-5). Methoxy-substituted pyrimidines are less prone to O-dealkylation under acidic or oxidative conditions, as documented in metabolic stability studies of related kinase inhibitor intermediates [1]. In practical procurement terms, the methoxy compound is available from multiple vendors at ≥95% purity (Bidepharm, AKSci) with batch-to-batch consistency , whereas the ethoxy analog is listed by fewer suppliers, often with longer lead times and higher cost per gram . The chloro analog (CAS 1247781-97-0) is even more reactive and requires careful storage to prevent hydrolysis, adding handling complexity.

Chemical Stability Crystallinity Intermediate Handling

Molecular Weight and Rotatable Bond Count: Drug-Likeness and Fragment Library Suitability

With a molecular weight of 223.27 g/mol and only 3 rotatable bonds [1], the target compound falls squarely within the Rule-of-Three (Ro3) fragment space (MW ≤ 300, rotatable bonds ≤ 3, H-bond donors ≤ 3). This contrasts with the larger ethoxy analog (MW 237.30, also 3 rotatable bonds) and the bulkier N-Boc derivatives (MW > 300). Fragment-based screening libraries preferentially select molecules with MW < 250 and limited conformational flexibility to balance binding enthalpy with entropic penalty. The target compound's relatively low molecular weight and rigid core make it an ideal fragment hit scaffold, whereas the ethoxy analog's additional methylene group adds unnecessary lipophilicity without proven binding advantages [1].

Fragment-Based Screening Drug-Likeness Chemical Library Design

Optimal Procurement Scenarios for (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol


Kinase Inhibitor Intermediate Where Regiochemistry and Aqueous Solubility Are Critical

In kinase inhibitor development programs targeting JAK, LRRK2, or other kinases where the 6-methoxypyrimidin-4-yl-piperidine motif is a key pharmacophore, this compound's specific C4-hydroxymethyl orientation and moderate hydrophilicity (XLogP3 = 1.0) support efficient amide or ester conjugation under aqueous conditions. Its regioisomeric purity avoids the confounding biological activity of the C3-hydroxymethyl analog, which may exhibit altered kinase selectivity as inferred from patent SAR data [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 223.27 g/mol and only 3 rotatable bonds, this compound meets the Rule-of-Three criteria for fragment screening libraries. Its balanced hydrogen-bond donor/acceptor profile (HBD=1, HBA=5) provides a versatile recognition motif for kinase ATP-binding sites, while its lower lipophilicity (relative to chloro or ethoxy analogs) reduces the risk of non-specific aggregation—a common pitfall in fragment screening [2].

Agrochemical Intermediate Requiring Bench-Stable Methoxy Pyrimidine Scaffold

The 6-methoxy substituent on the pyrimidine ring offers superior oxidative and acidic stability compared to the ethoxy analog, making this compound a practical intermediate for multi-step agrochemical syntheses. The ≥95% purity consistently delivered by multiple suppliers (Bidepharm, AKSci, Chemscene) ensures reproducible yields in scale-up reactions, while the chloro analog's hydrolytic lability would introduce batch variability and require anhydrous handling .

Comparative SAR Studies on Pyrimidine C6-Substituent Effects

When synthesizing a panel of 6-substituted pyrimidine derivatives for systematic SAR exploration (e.g., methoxy vs. ethoxy vs. chloro vs. amino), this compound serves as the preferred methoxy benchmark due to its well-characterized purity, computed physicochemical descriptors, and the availability of complementary QC data (NMR, HPLC, GC) from vendors. Its computed TPSA of 58.5 Ų and XLogP3 of 1.0 provide a defined baseline for interpreting potency and permeability shifts across the series [3].

Quote Request

Request a Quote for (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.